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Compound of Interest

Compound Name: 6-Methoxy-3-methylbenzofuran

Cat. No.: B3121644

Introduction: The Benzofuran Scaffold and the
Significance of 6-Methoxy-3-methylbenzofuran

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of
a vast array of biologically active molecules. This heterocyclic system, consisting of a fused
benzene and furan ring, is prevalent in numerous natural products and synthetic compounds
exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-
inflammatory, antimicrobial, and neuroprotective properties. The versatility of the benzofuran
ring allows for diverse substitutions, enabling the fine-tuning of its physicochemical and
biological characteristics.

Within this important class of compounds, 6-methoxy-3-methylbenzofuran has emerged as a
particularly interesting scaffold for drug discovery. The strategic placement of a methoxy group
at the 6-position and a methyl group at the 3-position significantly influences the molecule's
electronic properties, metabolic stability, and interaction with biological targets. This guide
provides an in-depth technical overview of 6-methoxy-3-methylbenzofuran, encompassing its
synthesis, physicochemical and spectroscopic properties, and its burgeoning role in the
development of novel therapeutics. This document is intended to serve as a comprehensive
resource for researchers, scientists, and drug development professionals engaged in the
exploration of benzofuran-based drug candidates.
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Synthesis of 6-Methoxy-3-methylbenzofuran:
Strategies and Methodologies

The synthesis of the 6-methoxy-3-methylbenzofuran core is a critical step in the development
of its derivatives. Several synthetic routes have been established for the construction of the
benzofuran ring system, with the choice of method often depending on the availability of
starting materials and the desired substitution pattern.

General Synthetic Strategies

The construction of the 3-methylbenzofuran skeleton can be achieved through various
synthetic transformations. A common and effective approach involves the reaction of a suitably
substituted phenol with a propargyl derivative, followed by a cyclization step. For instance, the
reaction of 4-methoxyphenol with a propargyl halide in the presence of a base would yield a
propargyl ether, which can then undergo intramolecular cyclization to form the benzofuran ring.

Another versatile method is the Perkin reaction, which can be adapted for the synthesis of
benzofurans. This reaction typically involves the condensation of an o-hydroxybenzaldehyde
with an acid anhydride and its corresponding sodium salt. While traditionally used for coumarin
synthesis, modifications to the reaction conditions and substrates can lead to the formation of
benzofuran derivatives.

Proposed Synthetic Protocol: A Step-by-Step Guide

While a specific, detailed protocol for the direct synthesis of 6-methoxy-3-methylbenzofuran
IS not extensively documented in publicly available literature, a plausible and efficient route can
be designed based on established methodologies for analogous structures. The following
proposed protocol utilizes the reaction of a substituted phenol with chloroacetone, a common
and reliable method for constructing 3-methylbenzofurans.

Reaction Scheme:

Base (e.g., K2CO3)

Solvent (e.g., Acetone) \ Acid Catalyst (e.g., PPA, H2SO4)
4-Methoxyphenol + Chloroacetone Reflux [2-(4-Melhoxyphenoxy)propan-2-0ne ) Heat - 6-Methoxy-3-methylbenzofuran
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Figure 1: Proposed synthetic pathway for 6-methoxy-3-methylbenzofuran.
Experimental Protocol:
o Step 1: Synthesis of 2-(4-Methoxyphenoxy)propan-2-one.

o To a solution of 4-methoxyphenol (1 equivalent) in acetone, add anhydrous potassium
carbonate (1.5 equivalents).

o To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

o Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o After completion, cool the mixture to room temperature and filter to remove the inorganic
salts.

o Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-
methoxyphenoxy)propan-2-one, which can be purified by column chromatography on
silica gel.

o Step 2: Cyclization to 6-Methoxy-3-methylbenzofuran.

o Add the purified 2-(4-methoxyphenoxy)propan-2-one (1 equivalent) to a suitable acid
catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at 0°C.

o Slowly warm the mixture to room temperature and then heat to 80-100°C for 1-3 hours,
monitoring the cyclization by TLC.

o Upon completion, carefully pour the reaction mixture onto crushed ice and extract the
product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

o Wash the combined organic layers with a saturated sodium bicarbonate solution and
brine, then dry over anhydrous sodium sulfate.
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o Concentrate the organic phase under reduced pressure to yield the crude 6-methoxy-3-
methylbenzofuran.

o Purify the final product by column chromatography or distillation under reduced pressure.
Causality Behind Experimental Choices:

e Base in Step 1: Potassium carbonate is a mild and effective base for the O-alkylation of

phenols, minimizing side reactions.

e Solvent in Step 1: Acetone is a suitable solvent for this reaction due to its polarity and boiling
point, facilitating the dissolution of the reactants and the reaction progress at reflux.

e Acid Catalyst in Step 2: Strong acids like PPA or sulfuric acid are necessary to promote the
intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to the
formation of the furan ring.

o Work-up Procedure: The aqueous work-up is crucial to neutralize the acid catalyst and
remove any water-soluble impurities.

Physicochemical and Spectroscopic
Characterization

The accurate characterization of 6-methoxy-3-methylbenzofuran is essential for its
identification, purity assessment, and further use in research and development.
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Property Value Source

Molecular Formula C10H1002 [1]

Molecular Weight 162.19 g/mol [1]
6-methoxy-3-methyl-1-

IUPAC Name [1]
benzofuran

CAS Number 29040-52-6 [2]

Expected to be a colorless to

Appearance pale yellow oil or low-melting
solid
Purity >95% (commercially available)  [1]

Table 1: Physicochemical Properties of 6-Methoxy-3-methylbenzofuran.

Spectroscopic Data

While a complete set of experimental spectra for 6-methoxy-3-methylbenzofuran is not
readily available in the compiled search results, the expected spectroscopic features can be
predicted based on the analysis of its derivatives and related structures.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group
protons, and a singlet for the methyl group protons at the 3-position. The aromatic protons
will exhibit splitting patterns dependent on their substitution.

e 13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of
the ten carbon atoms in the molecule, including the two oxygen-bearing aromatic carbons,
the carbons of the furan ring, the methoxy carbon, and the methyl carbon.

e Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands
for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring,
and C-O stretching of the ether and furan functionalities.
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e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to the molecular weight of the compound. Fragmentation patterns will be
indicative of the benzofuran core and the methoxy and methyl substituents. The mass
spectrum of the closely related 3-methylbenzofuran shows a molecular ion peak at m/z 132
and a base peak at m/z 131.[3]

Applications in Drug Discovery and Development

The 6-methoxy-3-methylbenzofuran scaffold has demonstrated significant potential in the
development of novel therapeutic agents, particularly in the fields of oncology and anti-
inflammatory research.

Anticancer Activity and Structure-Activity Relationship
(SAR)

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. The
presence and position of substituents on the benzofuran ring play a crucial role in their
cytotoxic activity.

« Influence of the 3-Methyl Group: The introduction of a methyl group at the C-3 position of the
benzofuran ring has been shown to significantly increase the antiproliferative activity of these
compounds against various cancer cell lines.[4]

e Role of the 6-Methoxy Group: The position of the methoxy group on the benzene ring also
has a profound impact on biological activity. Studies have indicated that compounds with a
methoxy group at the C-6 position exhibit higher anticancer potency compared to those with
the methoxy group at other positions, such as C-7.[4] The 6-methoxy substitution is believed
to enhance the molecule's interaction with target enzymes or receptors and may also
improve its pharmacokinetic properties.

Derivatives of 6-methoxy-3-methylbenzofuran have been investigated as inhibitors of various
kinases involved in cancer cell proliferation and survival. For example, certain carboxamide
derivatives have shown potent inhibitory activity against MAP kinase-interacting kinases
(Mnks), which are implicated in the regulation of protein synthesis and cell growth in cancer.

Anti-inflammatory Properties
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Benzofuran derivatives have also been explored for their anti-inflammatory potential. The
mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and
cytokines. The 6-methoxy-3-methylbenzofuran scaffold can serve as a starting point for the
design of novel anti-inflammatory agents with improved efficacy and safety profiles.

Conclusion and Future Perspectives

6-Methoxy-3-methylbenzofuran represents a privileged scaffold in medicinal chemistry with
significant potential for the development of new drugs. Its versatile synthesis and the
demonstrated importance of the 6-methoxy and 3-methyl substituents for biological activity
make it an attractive starting point for the design of potent and selective therapeutic agents.
Future research in this area will likely focus on the synthesis of novel derivatives with optimized
pharmacological profiles, a deeper understanding of their mechanisms of action at the
molecular level, and their evaluation in preclinical and clinical studies for various disease
indications. This technical guide provides a solid foundation for researchers to build upon in
their quest to unlock the full therapeutic potential of this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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